molecular formula C15H14N2O3S B2924689 2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-60-2

2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime

Cat. No.: B2924689
CAS No.: 383147-60-2
M. Wt: 302.35
InChI Key: CUQKXASGQGAZRR-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime is an organic compound characterized by the presence of a sulfanyl group attached to a methylphenyl ring, a nitro group on a benzene ring, and an O-methyloxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps:

  • Formation of the Sulfanyl Group: : The initial step involves the introduction of the sulfanyl group to the 4-methylphenyl ring. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a halogenated methylbenzene derivative under basic conditions.

  • Nitration: : The next step is the nitration of the benzene ring. This is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the benzene ring.

  • O-Methyloxime Formation: : Finally, the aldehyde group is converted to the O-methyloxime by reacting with methoxyamine hydrochloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and improved safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, depending on the substituents’ directing effects.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation (Pd/C, H₂).

    Substitution: Halogens (Br₂, Cl₂), alkyl halides (R-X) in the presence of Lewis acids (AlCl₃).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Properties

IUPAC Name

(E)-N-methoxy-1-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-11-3-6-14(7-4-11)21-15-8-5-13(17(18)19)9-12(15)10-16-20-2/h3-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQKXASGQGAZRR-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.